5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(1-methylpyrrol-2-yl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N4O/c1-15-7-3-5-9(15)11-13-10(14-16-11)8-4-2-6-12-8/h3,5,7-8,12H,2,4,6H2,1H3 |
InChI Key |
FNIDLEUETZOJDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NC(=NO2)C3CCCN3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The one-pot synthesis of 1,2,4-oxadiazoles typically involves sequential amidoxime formation and cyclodehydration . For 5-(1-methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, this method requires:
-
Nitrile precursor : Pyrrolidin-2-yl nitrile or its protected derivative.
-
Carboxylic acid : 1-Methyl-1H-pyrrole-2-carboxylic acid.
In method A (from amidoximes), the nitrile reacts with hydroxylamine hydrochloride (NHOH·HCl) in ethanol at 70°C for 16 hours to form the amidoxime intermediate. Subsequent acylation with the carboxylic acid using EDC/HOAt as coupling agents yields the O-acylamidoxime, which undergoes cyclodehydration at 100°C with triethylamine (TEA) to form the oxadiazole core.
Optimization and Yield Considerations
Parallel reaction screening (Table 1) reveals that EDC/HOAt in dimethylformamide (DMF) at room temperature for 24 hours achieves >90% conversion to O-acylamidoxime. Cyclodehydration at 100°C for 3 hours completes the process, with isolated yields ranging from 65–75% for analogous compounds. Scaling this method to millimolar quantities requires careful solvent removal post-cyclization to prevent decomposition.
Table 1: One-Pot Synthesis Parameters
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| Amidoxime Formation | NHOH·HCl, TEA, EtOH, 70°C | 16 h | 95–100 |
| Acylation | EDC (1.5 eq), HOAt (1 eq), RT | 24 h | 90–95 |
| Cyclodehydration | TEA (1 eq), 100°C | 3 h | 65–75 |
Room-Temperature Base-Catalyzed Cyclization
Mild Conditions for Thermosensitive Substrates
Recent advances enable 1,2,4-oxadiazole synthesis at ambient temperatures using aprotic bipolar solvents (e.g., DMSO) and inorganic bases. For the target compound, this method avoids thermal degradation of the pyrrolidine and pyrrole moieties.
The reaction proceeds via O-acylamidoxime intermediates , formed by coupling pyrrolidin-2-yl amidoxime with 1-methyl-1H-pyrrole-2-carbonyl chloride. Cyclization is catalyzed by tetrabutylammonium fluoride (TBAF) in acetonitrile, achieving yields of 80–85% for sterically hindered analogs.
Substrate Scope and Limitations
While effective for aliphatic substituents, this method shows reduced efficiency with electron-deficient aryl groups. The pyrrolidine ring’s basicity may necessitate protecting group strategies (e.g., Boc protection) to prevent side reactions during cyclization.
Cyclocondensation of Hydrazide Derivatives
Hydrazide Intermediate Preparation
Hydrazides serve as versatile precursors for 1,2,4-oxadiazoles. Synthesis begins with the reaction of 1-methyl-1H-pyrrole-2-carbohydrazide and pyrrolidin-2-yl nitrile in ethanol under reflux (Scheme 1).
Scheme 1 :
-
Hydrazide formation :
-
Cyclocondensation :
Reaction Optimization
Using potassium hydroxide in ethanol with carbon disulfide (CS) as a cyclizing agent, the reaction achieves 70–75% yield after 10 hours of reflux. The thiourea intermediate is eliminated during workup, leaving the pure oxadiazole product.
Comparative Analysis of Methods
Table 2: Method Comparison
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole. Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Potential
The anticancer properties of oxadiazoles have been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). These compounds are believed to induce apoptosis in cancer cells through multiple mechanisms .
Pharmacological Applications
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that derivatives may act as modulators of NMDA receptors, which are critical in neurodegenerative diseases. The modulation of these receptors could lead to therapeutic strategies for conditions such as Alzheimer's disease .
Anti-inflammatory Effects
Research has also revealed anti-inflammatory properties associated with oxadiazole derivatives. In animal models, compounds similar to this compound demonstrated significant reductions in inflammation markers, suggesting potential applications in treating inflammatory disorders .
Material Science
Polymeric Applications
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Studies have explored its use as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical properties. Such materials can be useful in coatings and composites requiring high-performance characteristics .
Case Study 1: Antimicrobial Evaluation
In a study published by Prabhakar et al., a series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. Compounds demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria, with some showing significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Activity
A study conducted by researchers at Acharya Nagarjuna University investigated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The results indicated that specific derivatives induced apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Tools and Structural Analysis
- Crystallography : Programs like SHELX and ORTEP-3 (–4) are critical for resolving 1,2,4-oxadiazole structures. For example, SHELXL refines bond angles and torsional parameters, while ORTEP-3 visualizes molecular conformations, aiding in comparing substituent orientations across analogs.
Biological Activity
The compound 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a unique combination of pyrrole and oxadiazole moieties, which contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 218.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antiproliferative Activity
Research has indicated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study synthesized a series of 1,2,5-oxadiazole derivatives and tested their antiproliferative activity using the MTT assay. The results showed that certain derivatives had cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .
The proposed mechanism of action for oxadiazole derivatives involves the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. Molecular docking studies have supported these findings, indicating that these compounds can effectively bind to the active site of topoisomerase I, thereby inhibiting its catalytic activity .
Case Studies
- Case Study: Anticancer Activity
- Case Study: Neuroprotective Effects
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the oxadiazole ring and the attached pyrrole groups significantly influence biological activity. For instance, variations in substituents on the pyrrole rings have been shown to enhance or diminish antiproliferative effects .
Q & A
Q. What are the standard synthetic routes for 5-(1-Methyl-1H-pyrrol-2-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A common approach is the condensation of amidoximes with carboxylic acid derivatives under controlled conditions. For example, continuous microreactor systems enable precise temperature and solvent control, improving yields (e.g., 99% yield achieved via flash column chromatography in similar oxadiazole syntheses) . Optimizing reaction parameters (e.g., solvent polarity, catalyst selection) is critical, as demonstrated in iridium-catalyzed enantioselective amination protocols .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and identifies byproducts .
- X-ray Crystallography : Software like SHELXL refines bond lengths and angles, resolving ambiguities in heterocyclic systems . For example, ORTEP-III visualizes molecular geometry and torsional angles .
Q. What purification techniques are effective for isolating this compound?
Flash column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) is widely used for isolating oxadiazoles . Recrystallization from methanol or DMF/ethanol mixtures (1:1) enhances purity . Continuous microreactor systems minimize side reactions, reducing post-synthetic purification demands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?
SAR studies focus on substituent effects at the 3- and 5-positions of the oxadiazole core. For instance:
- Replacing the 3-phenyl group with pyridyl enhances apoptosis-inducing activity in cancer cell lines .
- Substituted five-membered rings at the 5-position improve target binding (e.g., chlorothiophene derivatives show 97% enantiomeric excess in vivo efficacy) .
- Methodology : High-throughput caspase assays and flow cytometry (e.g., cell cycle arrest analysis in T47D cells) link structural modifications to biological outcomes .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Docking Simulations : Tools like AutoDock or Schrödinger assess binding affinity to targets (e.g., TIP47 protein, identified via photoaffinity labeling) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Molecular Dynamics (MD) : Simulates conformational stability in solvent environments, critical for pharmacokinetic profiling .
Q. How to resolve contradictions in crystallographic data during structural refinement?
- Software Cross-Validation : Compare SHELXL-refined structures with ORTEP-III visualizations to detect anomalies in thermal parameters or occupancy .
- High-Resolution Data : Use synchrotron radiation for twinned crystals or low-electron-density regions .
- Validation Tools : CheckCIF reports identify geometric outliers (e.g., bond angles deviating >3σ) .
Q. What strategies improve regioselectivity in oxadiazole derivatization?
- Catalyst Design : Iridium complexes enable enantioselective amination (e.g., 97% ee achieved via chiral ligands) .
- Microreactor Technology : Enhances control over reaction kinetics, favoring 1,2,4-oxadiazole formation over 1,3,4-isomers .
- Solvent Effects : Polar aprotic solvents (e.g., DME) stabilize transition states, reducing side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
